1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine
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Overview
Description
1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring compounds containing three nitrogen atoms. This particular compound features a cyclopropyl group attached to the triazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the cyclopropyl group and the amine functionality. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and the triazole ring can influence the binding affinity and specificity of the compound towards its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine can be compared with other similar compounds such as:
(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride: This compound has a similar triazole ring but differs in the presence of a methanamine group instead of a methylpropan-1-amine group.
3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride: This compound also features a triazole ring with a cyclopropyl group but has a different amine functionality.
The uniqueness of this compound lies in its specific structure, which can impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H16N4/c1-5(2)7(10)9-11-8(12-13-9)6-3-4-6/h5-7H,3-4,10H2,1-2H3,(H,11,12,13) |
InChI Key |
PJQBRJONVATLKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NNC(=N1)C2CC2)N |
Origin of Product |
United States |
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